4-(3-Fluoropyridin-2-yl)benzoic acid
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Overview
Description
4-(3-Fluoropyridin-2-yl)benzoic acid is an organic compound with the molecular formula C12H8FNO2. It is a derivative of benzoic acid where the benzene ring is substituted with a fluoropyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine, which can then be coupled with benzoic acid .
Industrial Production Methods
Industrial production of 4-(3-Fluoropyridin-2-yl)benzoic acid may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The coupling reactions are typically carried out in solvent systems that allow for efficient mixing and heat transfer .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The benzoic acid moiety can be activated for coupling with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Fluorination: AlF3, CuF2, Bu4N+F− in DMF.
Coupling: Palladium catalysts, bases like K2CO3, and solvents such as DMF or THF.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-(3-Fluoropyridin-2-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Agricultural Chemistry: Fluorinated pyridines are often used in the synthesis of herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropyridin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic structure .
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluoropyridin-2-yl)benzoic acid: C12H8FNO2
3-(4-Fluorophenyl)pyridine: C11H8FN
2-Fluoro-3-bromopyridine: C5H3BrFN
Uniqueness
This compound is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its reactivity and binding properties compared to other fluorinated pyridines .
Properties
IUPAC Name |
4-(3-fluoropyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLFLAVUDJSGDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737962 |
Source
|
Record name | 4-(3-Fluoropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260650-69-8 |
Source
|
Record name | 4-(3-Fluoropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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